5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane

Lipophilicity Scaffold comparison Physicochemical properties

This 2‑thia‑5‑azabicyclo[2.2.1]heptane derivative is a niche building block for kinase inhibitor programs requiring CNS exposure. The thioether bridge enables S‑oxidation pathways (FMO/CYP) unavailable with oxa‑analogs, while the trifluoromethyl‑pyrimidine warhead enhances lipophilicity (XLogP3 = 2.3) and metabolic stability. The rigid bicyclic core (TPSA 54.3 Ų) falls within the passive CNS permeation range. Substituting this thia variant for oxa‑ or carba‑bicyclo[2.2.1]heptane hinge binders probes lipophilicity (ΔXLogP3 ~+0.5) and geometry effects on potency/selectivity. Procure for SAR exploration, S‑oxidation probe design, or kinase inhibitor lead optimization.

Molecular Formula C10H10F3N3S
Molecular Weight 261.27
CAS No. 2097900-14-4
Cat. No. B2623079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane
CAS2097900-14-4
Molecular FormulaC10H10F3N3S
Molecular Weight261.27
Structural Identifiers
SMILESC1C2CN(C1CS2)C3=NC=CC(=N3)C(F)(F)F
InChIInChI=1S/C10H10F3N3S/c11-10(12,13)8-1-2-14-9(15-8)16-4-7-3-6(16)5-17-7/h1-2,6-7H,3-5H2
InChIKeyWYQSNXMFYXGRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097900-14-4): Core Structure & Procurement Context


5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097900-14-4) is a heterocyclic building block featuring a unique 2-thia-5-azabicyclo[2.2.1]heptane core N-substituted with a 4-(trifluoromethyl)pyrimidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the rigid bicyclic scaffold with a thioether bridge distinguishes it from more common oxa- or carba-analogs [1]. The compound is primarily positioned as a research intermediate for kinase inhibitor programs, though its specific biological profile remains largely uncharacterized in the public domain [1].

Procurement Risk: Why In-Class Substitution is Not Reliable for 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane


The 2-thia-5-azabicyclo[2.2.1]heptane scaffold is a niche chemical space with few commercially available representatives. The specific combination of the sulfur-containing bridge and the 4-(trifluoromethyl)pyrimidine appendage dictates critical physicochemical properties such as lipophilicity (XLogP3: 2.3) and topological polar surface area (TPSA: 54.3 Ų) [1]. Replacing the sulfur with oxygen (2-oxa analog, CAS 2034460-16-5) alters electronic character, hydrogen bonding capacity, and metabolic liability—meaning data generated on one bridge variant cannot be reliably extrapolated to another. Generic substitution thus carries a high risk of invalidating SAR or pharmacokinetic hypotheses [2].

5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane: Quantitative Comparative Evidence Summary


Lipophilicity Modulation via Thia- vs. Oxa-Bridge in Bicyclo[2.2.1]heptane Scaffolds

The thia-bridge in the target compound confers higher lipophilicity compared to the analogous oxa-bridge variant. The target compound has an XLogP3 of 2.3 [1], while the oxa analog (CAS 2034460-16-5) has a molecular weight of 245.2 g/mol vs 261.3 g/mol for the thia compound, suggesting a lower XLogP for the oxa variant [2]. The sulfur atom's larger van der Waals radius and higher polarizability increase logP relative to oxygen, which can be advantageous or detrimental depending on the target's lipophilic pocket requirements.

Lipophilicity Scaffold comparison Physicochemical properties

Hydrogen Bond Acceptor Capacity: Thia vs. Oxa Differentiation

The target compound has a hydrogen bond acceptor (HBA) count of 7 and a TPSA of 54.3 Ų [1]. The oxa analog's HBA count is expected to be the same (7) due to the identical number of heteroatoms, but the TPSA differs because oxygen contributes more to polar surface area than sulfur. This affects passive permeability and efflux transporter recognition.

HBA count Polar surface area Scaffold comparison

Metabolic Stability Implications of the Thioether Bridge

The thioether bridge in the target compound is susceptible to metabolic S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs), a metabolic liability absent in the oxa analog [1]. While quantitative in vitro microsomal stability data (e.g., human liver microsome half-life or intrinsic clearance) for this specific compound is not publicly available, the presence of the sulfur atom is a known prodrug-design handle and a potential metabolic soft spot [2].

Metabolic stability S-oxidation Thioether

Rigidity and Conformational Pre-organization for Kinase Hinge Binding

The 4-(trifluoromethyl)pyrimidin-2-yl group appended to the rigid 2-thia-5-azabicyclo[2.2.1]heptane scaffold creates a conformationally constrained hinge-binding motif. Related structures with pyrimidin-2-yl substitutions on azabicyclo[2.2.1]heptane cores have demonstrated potent kinase inhibition (e.g., Ki values in the nanomolar range for orexin receptor and other kinase targets) [1]. However, no direct quantitative kinase inhibition data for CAS 2097900-14-4 itself has been published in the open literature.

Kinase inhibitor Hinge binder Pyrimidine

Procurement Differentiation: Price and Availability vs. Oxa Analog

As of 2023-09-08, the target compound was listed by Life Chemicals at $81.00 for 1 mg and $240.00 for 50 mg [1]. The oxa analog (CAS 2034460-16-5) is also commercially available but from different vendor catalogs with different pricing structures. The thia compound's limited supplier base (primarily Life Chemicals and a few other vendors) may lead to longer lead times compared to the more widely available oxa analog.

Procurement Availability Cost comparison

Application Scenarios for 5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane Based on Current Evidence


Kinase Inhibitor Fragment Elaboration or Scaffold Hopping Programs

When an existing lead series utilizes an oxa- or carba-bicyclo[2.2.1]heptane hinge binder, substituting the target compound can probe the impact of increased lipophilicity (ΔXLogP3 ~+0.5) and altered geometry on potency and selectivity. This is supported by the successful use of related pyrimidine-substituted azabicyclo[2.2.1]heptanes as nanomolar kinase binders [1] and the distinct computed TPSA and HBA count of the thia variant [2].

Prodrug Design Leveraging Thioether S-Oxidation

The thioether bridge's known susceptibility to metabolic S-oxidation (forming sulfoxide and sulfone metabolites) provides a rational design opportunity for slow-release or tissue-selective prodrug strategies [1]. This is not available with the metabolically stable oxa analog, making the thia compound uniquely suited for programs requiring in vivo bioconversion.

CNS Penetration Optimization via Lower TPSA

With a computed TPSA of 54.3 Ų, the target compound falls within the generally accepted range for passive CNS penetration (TPSA < 90 Ų for blood-brain barrier permeation) [1]. Its lower TPSA relative to the oxa analog makes it a preferred starting point when CNS exposure is a critical project requirement and scaffold-based TPSA tuning is needed.

Chemical Biology Probe Development for Profiling Sulfur-Redox Biochemistry

The unique combination of a thioether bridge and a trifluoromethylpyrimidine warhead enables the compound to serve as a probe for studying S-oxidation pathways (FMO vs. CYP) and downstream redox signaling [1]. This application leverages the specific sulfur chemistry not present in the oxa or carba in-class alternatives.

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